3-Methyl-4-phenoxybenzaldehyde

Description

BenchChem offers high-quality 3-Methyl-4-phenoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-phenoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

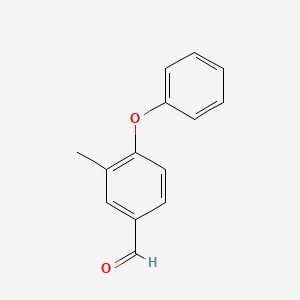

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBKPCXRRZVODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191284-77-2 | |

| Record name | 3-methyl-4-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2)

[1][2][3][4]

Executive Summary

3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2) is a specialized aromatic building block characterized by a diaryl ether motif and a reactive formyl handle.[1][2][3][4] It serves as a critical intermediate in the synthesis of pyrethroid insecticides and small-molecule kinase inhibitors .[1] Its structural uniqueness lies in the ortho-methyl group relative to the ether linkage, which introduces steric constraints that can enhance metabolic stability and selectivity in bioactive ligands compared to the non-methylated analog (3-phenoxybenzaldehyde).[1]

This guide delineates the physicochemical profile, validated synthetic routes, and downstream utility of this compound, designed for researchers in medicinal chemistry and agrochemical development.[1]

Chemical Identity & Physicochemical Profile[1][6][7][8][9][10]

| Property | Data |

| CAS Number | 191284-77-2 |

| IUPAC Name | 3-Methyl-4-phenoxybenzaldehyde |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | Off-white to pale yellow low-melting solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Key Functional Groups | Aldehyde (Electrophile), Diaryl Ether (Linker), Methyl (Steric/Lipophilic) |

Structural Analysis

The molecule features two benzene rings linked by an oxygen atom. The central ring bears an electron-withdrawing aldehyde group para to the ether linkage, and a methyl group meta to the aldehyde (ortho to the ether).[1]

-

Electronic Effect: The aldehyde activates the ring for nucleophilic aromatic substitution during synthesis but deactivates it toward electrophilic aromatic substitution.

-

Conformation: The ortho-methyl group forces the two phenyl rings into a twisted conformation (non-coplanar), which is often exploited in drug design to fit specific hydrophobic pockets (e.g., p38 MAP kinase or specific insect sodium channels).[1]

Synthetic Pathways

The most robust industrial and laboratory route to CAS 191284-77-2 is via Nucleophilic Aromatic Substitution (SNAr) .[1] This method is preferred over oxidation of the toluene derivative due to higher regioselectivity and milder conditions.

Route A: SNAr Displacement (Recommended)

This pathway utilizes the electron-withdrawing nature of the aldehyde group to facilitate the displacement of a halogen leaving group by a phenoxide nucleophile.[1]

Precursors: 4-Fluoro-3-methylbenzaldehyde + Phenol.[1]

Figure 1: SNAr synthesis pathway utilizing the activating effect of the para-aldehyde group.[1]

Detailed Protocol

-

Reagents: 4-Fluoro-3-methylbenzaldehyde (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).[1]

-

Solvent: Anhydrous DMF or NMP (Polar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity).

-

Procedure:

-

Charge a reaction vessel with 4-fluoro-3-methylbenzaldehyde and phenol in DMF.

-

Add K₂CO₃. Heat the mixture to 100–110°C under nitrogen atmosphere.

-

Monitor: Reaction progress is monitored by TLC (Hexane:EtOAc 4:1) or HPLC. The disappearance of the fluoro-aldehyde indicates completion (typically 4–6 hours).[1]

-

Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove excess phenol) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) or recrystallization from hexanes if solid.[1]

-

Mechanistic Insight: The para-aldehyde group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance, lowering the activation energy for the fluoride displacement.[1] The ortho-methyl group provides slight steric hindrance but does not prevent the reaction; however, it necessitates slightly higher temperatures than the non-methylated analog.[1]

Reactivity & Applications

The aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis.

Functional Group Transformations

-

Oxidation: To 3-methyl-4-phenoxybenzoic acid . Used in amide coupling for peptidomimetics.

-

Reduction: To (3-methyl-4-phenoxyphenyl)methanol . A precursor for benzylic halides/esters.

-

Reductive Amination: Reaction with amines to form secondary/tertiary amines, common in CNS-active drug discovery.[1]

-

Condensation: Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain (e.g., cinnamate derivatives).[1]

Application Workflow

Figure 2: Divergent synthetic utility of the core scaffold in agrochemical and pharmaceutical pipelines.[1]

Specific Utility in Drug Development

-

Kinase Inhibition: The diphenyl ether moiety mimics the hydrophobic ATP-binding pocket of various kinases.[1] The ortho-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation that improves selectivity against off-target kinases.[1]

-

Pyrethroids: Analogous to 3-phenoxybenzaldehyde (the precursor to Permethrin), this methylated variant is used to synthesize Type II pyrethroids with altered metabolic stability profiles, often resisting esterase cleavage due to steric shielding.[1]

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 191284-77-2, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.92 ppm (s, 1H): Aldehyde proton (Diagnostic singlet).[1]

-

δ 7.75–7.65 ppm (m, 2H): Aromatic protons ortho to aldehyde (Central ring).

-

δ 7.45–7.10 ppm (m, 5H): Phenoxy ring protons.

-

δ 6.85 ppm (d, 1H): Aromatic proton ortho to ether linkage.

-

δ 2.35 ppm (s, 3H): Methyl group singlet (Distinctive shift due to aromatic shielding).

-

-

¹³C NMR:

-

Carbonyl carbon: ~190 ppm.

-

Ether carbons (C-O): ~160 ppm.

-

Methyl carbon: ~16 ppm.

-

-

Mass Spectrometry (ESI/GC-MS):

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement |

| Acute Toxicity | H302: Harmful if swallowed.[1][5][6] |

| Skin/Eye | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] |

| Environmental | H411: Toxic to aquatic life with long-lasting effects (Common for diaryl ethers).[1] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a fume hood to avoid inhalation of vapors/dust.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

References

Sources

- 1. 191284-77-2,3-methyl-4-phenoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-methyl-4-phenoxybenzaldehyde, CasNo.191284-77-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]

- 3. 191284-77-2 | MFCD16717339 | 3-Methyl-4-phenoxybenzaldehyde [aaronchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

3-Methyl-4-phenoxybenzaldehyde molecular structure

This technical guide provides an exhaustive analysis of 3-Methyl-4-phenoxybenzaldehyde (CAS 191284-77-2), a specialized aromatic aldehyde intermediate used in the synthesis of pharmaceuticals (specifically squalene synthetase inhibitors) and advanced agrochemicals.[1]

Molecular Architecture, Synthesis, and Application in Drug Discovery

Executive Summary

3-Methyl-4-phenoxybenzaldehyde is a disubstituted benzaldehyde derivative characterized by a central benzene ring bearing an aldehyde group at position 1, a methyl group at position 3, and a phenoxy ether linkage at position 4.[2] Unlike its more common analog, 3-phenoxybenzaldehyde (a commodity pyrethroid precursor), this methylated variant serves as a precision building block in medicinal chemistry. It is notably documented in the development of squalene synthetase inhibitors , a class of compounds investigated for hyperlipidemia and atherosclerosis treatment.

| Property | Data |

| CAS Registry Number | 191284-77-2 |

| IUPAC Name | 3-Methyl-4-phenoxybenzaldehyde |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Physical State | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane |

| Key Application | Intermediate for Squalene Synthetase Inhibitors; Agrochemicals |

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of two aromatic systems linked by an ether oxygen. The "A-ring" (benzaldehyde core) is electron-deficient due to the carbonyl group, while the "B-ring" (phenoxy) acts as an electron donor via the ether linkage.

-

Steric Twist: The steric bulk of the methyl group at position 3 exerts torsion on the ether linkage, forcing the phenoxy ring out of coplanarity with the benzaldehyde ring. This "twist" is critical for binding affinity in enzyme pockets, distinguishing it from non-methylated analogs.

-

Electronic Effects: The C4-position is activated for nucleophilic attack in precursors (due to the aldehyde's para-withdrawing effect), but in the final product, the phenoxy group donates electron density back into the ring, modulating the electrophilicity of the carbonyl carbon.

Physiochemical Constants

| Parameter | Value (Experimental/Predicted) | Context |

| LogP | ~3.8 - 4.1 | Highly Lipophilic; suitable for CNS/membrane penetration |

| Boiling Point | ~330-340°C (760 mmHg) | High boiling point due to molecular weight |

| Flash Point | >150°C | Non-volatile under standard conditions |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Key interaction points for protein binding |

Synthetic Pathways & Process Chemistry

The industrial and laboratory-scale synthesis of 3-Methyl-4-phenoxybenzaldehyde relies on Nucleophilic Aromatic Substitution (S_NAr) . This route is preferred over Ullmann coupling due to milder conditions and higher yields when using activated substrates.

Primary Route: S_NAr of 4-Fluoro-3-methylbenzaldehyde

This protocol utilizes the high reactivity of the fluorine atom at the para position relative to the electron-withdrawing aldehyde group.

Reagents:

-

Substrate: 4-Fluoro-3-methylbenzaldehyde

-

Nucleophile: Phenol

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Solvent: Dimethyl Sulfoxide (DMSO) or DMF

Protocol (Based on US Patent 5,783,593):

-

Phenoxide Formation: In a dry reactor under inert atmosphere (N₂), dissolve phenol (1.2 eq) in anhydrous DMSO. Slowly add NaH (1.5 eq, 60% dispersion) at 0°C to control hydrogen evolution. Stir for 30 minutes until the solution is clear (sodium phenoxide formation).

-

Addition: Add a solution of 4-Fluoro-3-methylbenzaldehyde (1.0 eq) in DMSO dropwise to the phenoxide mixture.

-

Reaction: Heat the mixture to 125°C for 3–4 hours. The color typically deepens to amber/brown.

-

Workup: Quench the reaction with ice-water. Extract with Ethyl Acetate or Diethyl Ether. Wash the organic phase with 1N NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a yellow oil.

Mechanistic Visualization (S_NAr)

The reaction proceeds via a Meisenheimer Complex , stabilized by the electron-withdrawing aldehyde group para to the site of attack.

Figure 1: S_NAr mechanism showing the displacement of fluoride by the phenoxide anion, stabilized by the para-aldehyde group.

Spectroscopic Characterization

Identification of CAS 191284-77-2 requires differentiation from its isomers (e.g., 4-phenoxybenzaldehyde).

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in CDCl₃ (400 MHz):

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |

| -CHO | 9.92 | Singlet | 1H | Characteristic aldehyde peak. |

| Ar-H (C2) | 7.75 | Singlet (broad) | 1H | Ortho to CHO, meta to Me. Deshielded by carbonyl. |

| Ar-H (C6) | 7.65 | Doublet of doublets | 1H | Ortho to CHO. |

| Phenoxy Ring | 7.10 – 7.45 | Multiplet | 5H | Overlapping aromatic signals from the unsubstituted phenyl ring. |

| Ar-H (C5) | 6.85 | Doublet | 1H | Ortho to ether oxygen. Shielded by resonance donation from Oxygen. |

| -CH₃ | 2.35 | Singlet | 3H | Benzylic methyl group. Diagnostic peak distinguishing it from non-methylated analogs. |

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1690–1700 cm⁻¹ (Conjugated aldehyde).

-

C-O-C Stretch: Strong bands at 1240 cm⁻¹ (Ar-O-Ar ether linkage).

-

C-H (Aldehyde): Weak doublet at 2720 & 2820 cm⁻¹ (Fermi resonance).

Applications in Drug Development

Squalene Synthetase Inhibitors

The primary documented pharmaceutical application of 3-Methyl-4-phenoxybenzaldehyde is as a precursor for Squalene Synthetase (SQS) Inhibitors . SQS is the first committed enzyme in the cholesterol biosynthesis pathway.[3]

-

Mechanism: The aldehyde moiety serves as a handle for reductive amination or Wittig reactions to attach polar "head groups" (e.g., carboxylic acids or phosphonates) that mimic the diphosphate group of farnesyl pyrophosphate.

-

SAR Insight: The 3-methyl group restricts the rotation of the central phenyl ring, locking the molecule into a conformation that fits the hydrophobic pocket of the SQS enzyme more tightly than the unsubstituted analog.

Agrochemical Design

Similar to 3-phenoxybenzaldehyde, this methylated derivative is explored in the synthesis of Type II Pyrethroids . The introduction of the methyl group alters the metabolic stability of the ester linkage in the final pyrethroid, potentially enhancing residual activity against resistant pests.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[4]

-

Hazard Statements:

-

Handling: Handle under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid (3-Methyl-4-phenoxybenzoic acid) upon prolonged exposure to air.

-

Storage: Keep refrigerated (2-8°C) in dark, tightly sealed containers.

References

-

Fung, A. K., et al. (1998). Inhibitors of squalene synthetase and protein farnesyltransferase. U.S. Patent No. 5,783,593. Washington, DC: U.S. Patent and Trademark Office.

- Source of synthesis protocol and applic

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 191284-77-2. Retrieved from PubChem.[1][6]

-

GuideChem. (2025). 3-Methyl-4-phenoxybenzaldehyde Chemical Properties and Suppliers.

-

Accela ChemBio. (2025). Product Specification: 3-Methyl-4-phenoxybenzaldehyde.

Sources

- 1. Page loading... [guidechem.com]

- 2. 191284-77-2,3-methyl-4-phenoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. US5783593A - Inhibitors of squalene synthetase and protein farnesyltransferase - Google Patents [patents.google.com]

- 4. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 | TCI Deutschland GmbH [tcichemicals.com]

- 6. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Methyl-4-Phenoxybenzaldehyde Scaffolds

Structural Activity, Synthetic Utility, and Derivatization Strategies

Part 1: Executive Technical Overview

3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2) represents a specialized structural isomer of the widely utilized pyrethroid intermediate, 3-phenoxybenzaldehyde.[1] While the meta-isomer (3-PBA) dominates the insecticide market, the 3-methyl-4-phenoxy variant offers unique steric and electronic properties that make it a "privileged scaffold" for structure-activity relationship (SAR) optimization.

The "Ortho-Methyl Effect": The defining feature of this molecule is the methyl group located at the 3-position, ortho to the phenoxy ether linkage (at position 4).

-

Conformational Restriction: The steric bulk of the methyl group restricts the free rotation of the phenoxy ring relative to the benzaldehyde core. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to biological targets (e.g., sodium channels or kinase domains).

-

Metabolic Blocking: The methyl group blocks the 3-position from metabolic oxidation (hydroxylation), a common clearance pathway for phenoxy-ether drugs.[1]

-

Lipophilicity: The addition of the methyl group increases the LogP value, enhancing membrane permeability compared to the non-methylated analog.

Part 2: Chemical Architecture & Synthesis[2][3]

To access this scaffold, researchers must employ robust ether-formation strategies.[1] Unlike simple ethers, the diaryl ether linkage requires activation due to the poor electrophilicity of the aromatic ring.

2.1 Retrosynthetic Analysis

The most reliable disconnection is at the ether oxygen. The synthesis typically relies on a Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic logic relying on the electron-withdrawing nature of the aldehyde group to facilitate

2.2 Validated Synthetic Protocol:

Approach

Rationale: The aldehyde group at the para-position to the halogen is sufficiently electron-withdrawing to activate the ring for nucleophilic attack, especially when using Fluorine as the leaving group.[1]

Materials:

-

4-Fluoro-3-methylbenzaldehyde (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous)[1] -

Solvent: DMF or NMP (Polar aprotic is critical)

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Fluoro-3-methylbenzaldehyde (10 mmol) and Phenol (11 mmol).

-

Solvation: Add DMF (20 mL). Stir until dissolved.

-

Base Addition: Add anhydrous

(20 mmol). The mixture will become a suspension. -

Reaction: Heat the mixture to 120°C under an inert atmosphere (

or Ar). Monitor by TLC (Hexane:EtOAc 8:2).-

Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the fluorinated starting material (

) and the appearance of the product (

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate or form an oil.[2]

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with 1M NaOH (to remove excess phenol), water, and brine.[1]

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (

Part 3: Functionalization & Derivatization

The aldehyde moiety in 3-methyl-4-phenoxybenzaldehyde is a versatile "chemical handle." The presence of the ortho-methyl group imposes steric constraints that can influence reaction rates, often requiring slightly more vigorous conditions than unhindered benzaldehydes.

3.1 Reaction Network Visualization

Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1]

3.2 Key Derivative Classes & Protocols

A. Schiff Bases (Azomethines) & Hydrazones

-

Significance: These derivatives often exhibit enhanced antimicrobial and anticancer activity compared to the parent aldehyde. The C=N bond is a classic pharmacophore.

-

Protocol:

-

Dissolve 3-methyl-4-phenoxybenzaldehyde (1 mmol) in Ethanol (10 mL).

-

Add the primary amine or hydrazine (1 mmol).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Cool to crystallize the product.

-

B. Cyanohydrins (Pyrethroid Precursors)

-

Significance: Reaction with NaCN/HCN yields the

-cyano alcohol, a critical motif in Type II pyrethroids (like cypermethrin analogs). -

Note: The 3-methyl group may introduce chirality that influences the potency of the resulting ester.

Part 4: Quantitative Data & Applications[2]

4.1 Physicochemical Profile

The following data points are critical for formulation scientists.

| Property | Value (Approx.) | Implication |

| Molecular Weight | 212.25 g/mol | Small molecule, CNS permeable. |

| LogP (Predicted) | 4.2 – 4.5 | High lipophilicity; suitable for topical/agrochemical use. |

| H-Bond Donors | 0 | Good membrane permeability. |

| H-Bond Acceptors | 2 | Ether and Carbonyl oxygens. |

| Physical State | Viscous Oil / Low melting solid | Requires careful handling during weighing. |

4.2 Biological Application Spectrum[3][4]

-

Agrochemicals (Insecticides):

-

Pharmaceuticals (Kinase Inhibitors):

-

Fragrance Industry:

-

Profile: Described as having sweet, floral, and metallic notes. Used as a high-impact top/middle note in functional perfumery.

-

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification (GHS Classification):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life). Critical for disposal.

-

Skin/Eye Irritation: Category 2.[1]

Operational Safety Protocol:

-

Waste: Do NOT dispose of down the drain. All aqueous waste from the Ullmann/SNAr coupling must be treated as hazardous chemical waste due to phenol and aquatic toxicity residues.

-

PPE: Nitrile gloves are sufficient. Use a fume hood during the synthesis to avoid inhaling aldehyde vapors, which can be respiratory irritants.

Part 6: References

-

Preparation of 3-phenoxybenzaldehyde (General Method):

-

Biological Activity of Phenoxybenzaldehyde Derivatives:

-

Safety Data & Toxicology:

-

Source: PubChem (NIH). "3-Phenoxybenzaldehyde Compound Summary."

-

Relevance: Provides authoritative GHS classification and toxicity data applicable to the derivative class.

-

Link:[1]

-

-

Reaction of Aldehydes with Amines (Schiff Base Formation):

-

Source: Chemistry LibreTexts. "24.7: Reactions of Amines."

-

Relevance: Mechanistic grounding for the derivatization protocols provided in Part 3.

-

Link:

-

-

Product Specifications & CAS Verification:

Sources

- 1. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]

preliminary investigation of 3-Methyl-4-phenoxybenzaldehyde

An In-Depth Technical Guide to 3-Methyl-4-phenoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

3-Methyl-4-phenoxybenzaldehyde is an aromatic aldehyde featuring a diaryl ether scaffold, a motif of significant interest in medicinal chemistry, agrochemicals, and materials science. Its structure, combining the reactivity of a benzaldehyde with the specific stereoelectronic properties imparted by the methyl and phenoxy substituents, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and potential applications. By synthesizing information from analogous structures and established chemical principles, this document serves as a foundational resource for leveraging 3-Methyl-4-phenoxybenzaldehyde in advanced research and development projects.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether linkage is a privileged structural unit found in a multitude of natural products and synthetic compounds that exhibit potent biological activities.[1] This C-O-C bond provides a favorable combination of chemical stability and conformational flexibility, allowing molecules to adopt optimal orientations for interacting with biological targets like enzymes and receptors.[1] The phenoxybenzaldehyde core, in particular, serves as a crucial building block for a wide array of commercially important molecules, most notably the pyrethroid class of insecticides.[2][3]

3-Methyl-4-phenoxybenzaldehyde (CAS No. 191284-77-2) is a specific derivative within this class.[4] The presence of the methyl group at the 3-position and the phenoxy group at the 4-position of the benzaldehyde ring creates a distinct electronic and steric profile. This substitution pattern can be strategically exploited to fine-tune a molecule's properties, including its binding affinity, metabolic stability, and selectivity, making it a valuable starting point for structure-activity relationship (SAR) studies in drug discovery.[2]

Caption: Chemical structure of 3-Methyl-4-phenoxybenzaldehyde.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental for its application in synthesis and biological assays. While extensive experimental data for 3-Methyl-4-phenoxybenzaldehyde is not widely published, its properties can be reliably predicted and compared with those of its close structural analogs.

Table 1: Physicochemical Properties of 3-Methyl-4-phenoxybenzaldehyde and Related Analogs

| Property | 3-Methyl-4-phenoxybenzaldehyde | 3-Phenoxybenzaldehyde | 4-Fluoro-3-phenoxybenzaldehyde |

|---|---|---|---|

| CAS Number | 191284-77-2[4] | 39515-51-0 | 68359-57-9[5] |

| Molecular Formula | C₁₄H₁₂O₂[4] | C₁₃H₁₀O₂ | C₁₃H₉FO₂[5] |

| Molecular Weight | 212.24 g/mol [4] | 198.22 g/mol | 216.21 g/mol [5] |

| Appearance | (Predicted) Colorless to yellow liquid/solid | Clear light yellow to amber liquid[2] | White to light yellow solid[2] |

| Boiling Point | (Predicted) > 300 °C | 169-169.5 °C @ 11 mmHg[2] | 310-312 °C[2] |

| Density | (Predicted) ~1.15 g/mL | 1.147 g/mL @ 25 °C[3] | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol)[3] | Insoluble in water; Soluble in organic solvents[3] | N/A |

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing 3-Methyl-4-phenoxybenzaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (7.0-8.0 ppm), and the methyl group protons (~2.3 ppm). ¹³C NMR will confirm the presence of the carbonyl carbon (~190 ppm) and the distinct aromatic and methyl carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde C=O stretch. Bands in the 1200-1250 cm⁻¹ region are characteristic of the aryl ether C-O stretch.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will determine the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 212.24. Analysis of the fragmentation pattern can further confirm the structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically employing a reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile/water.

Synthesis Methodologies

The primary challenge in synthesizing 3-Methyl-4-phenoxybenzaldehyde is the formation of the diaryl ether bond. The Ullmann condensation is a classic and reliable method for this transformation.

Protocol: Synthesis via Ullmann Condensation

This protocol describes a robust, copper-catalyzed nucleophilic aromatic substitution to form the diaryl ether linkage.[6] The causality behind this choice lies in its proven efficacy for constructing such bonds, particularly when one of the aryl rings is activated towards substitution.

Experimental Rationale:

-

Reactants: 4-Chloro-3-methylbenzaldehyde is used as the electrophile. The chlorine atom is a suitable leaving group, and the aldehyde is protected or used directly depending on reaction conditions. Phenol acts as the nucleophile.

-

Catalyst: A copper(I) salt (e.g., CuI or CuBr) is essential. Copper facilitates the coupling by coordinating to both the aryl halide and the phenoxide, lowering the activation energy of the reaction.

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to ensure the reactants remain in solution at the required high temperatures.

Caption: Workflow for the synthesis of 3-Methyl-4-phenoxybenzaldehyde.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-chloro-3-methylbenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF as the solvent.

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere, which is crucial to prevent oxidation of the catalyst and reactants at high temperatures.

-

Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting aryl halide is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the mixture into a beaker containing dilute hydrochloric acid (1M HCl) and ice.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure product.

-

-

Validation: Confirm the identity and purity of the final compound using the analytical methods described in Section 2.

Applications and Biological Significance

The utility of 3-Methyl-4-phenoxybenzaldehyde stems from its identity as both a valuable final product in certain industries and a versatile intermediate for further chemical elaboration.

Role as a Synthetic Intermediate

-

Pharmaceuticals: The aldehyde functional group is a gateway to numerous transformations. It can be readily converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This reactivity makes it a key building block for constructing complex pharmaceutical agents.[7]

-

Agrochemicals: Given that the parent 3-phenoxybenzaldehyde is a critical intermediate for pyrethroid pesticides, 3-Methyl-4-phenoxybenzaldehyde is a candidate for synthesizing new, potentially more effective or selective, pesticide analogs.[2][3]

-

Fragrances and Fine Chemicals: The aromatic structure contributes to its use in the synthesis of fragrance and flavoring compounds.[4]

Caption: Hypothetical drug discovery workflow using the target scaffold.

Potential in Drug Discovery

The diaryl ether motif is present in compounds targeting a wide range of diseases. While specific biological activity for 3-Methyl-4-phenoxybenzaldehyde is not yet extensively documented, its structure suggests potential for:

-

Antimicrobial Agents: The lipophilic nature of the diaryl ether can facilitate membrane disruption in bacteria or fungi. Thiosemicarbazone derivatives of similar benzaldehydes have shown antibacterial and antifungal properties.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the diaryl ether scaffold to position aromatic rings in specific binding pockets.

-

Anti-inflammatory Compounds: The structure could serve as a template for designing inhibitors of enzymes involved in inflammatory pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential of 3-Methyl-4-phenoxybenzaldehyde as a therapeutic agent, a primary step is to evaluate its cytotoxicity against human cell lines. The MTT assay is a standard colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Methyl-4-phenoxybenzaldehyde in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

Given the lack of specific toxicity data for 3-Methyl-4-phenoxybenzaldehyde, precautions should be based on structurally related compounds like 3-phenoxybenzaldehyde.

Table 2: GHS Hazard Information for 3-Phenoxybenzaldehyde (Analog)

| Hazard Class | GHS Classification | Precaution |

|---|---|---|

| Acute Oral Toxicity | H302: Harmful if swallowed[8] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[9] |

| Acute Inhalation Toxicity | H330: Fatal if inhaled[8] | Use only in a well-ventilated area or chemical fume hood. Wear respiratory protection.[9] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long-lasting effects[3][8] | Avoid release to the environment.[9] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if working outside of a fume hood or with powders.[9]

Handling and Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials.

-

Keep the container tightly sealed. The analog 3-phenoxybenzaldehyde is noted as being air-sensitive.[3]

Conclusion and Future Directions

3-Methyl-4-phenoxybenzaldehyde is a chemical intermediate with significant untapped potential. Its well-defined structure, rooted in the biologically relevant diaryl ether class, provides a solid foundation for innovation in drug discovery, agrochemicals, and materials science. The synthetic protocols outlined in this guide are reliable and scalable, while the proposed analytical and biological evaluation methods provide a clear path for investigation.

Future research should focus on synthesizing a library of derivatives from this scaffold to conduct comprehensive SAR studies. Exploring its efficacy against a broader range of biological targets, including specific enzymes and receptors, could uncover novel therapeutic applications. Furthermore, investigating its potential as a monomer for specialty polymers could open new avenues in materials science.

References

-

Synthesis of 3-phenoxybenzaldehyde - PrepChem.com. (n.d.). Retrieved February 2, 2026, from [Link]

- CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents. (n.d.).

- US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents. (n.d.).

- US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents. (n.d.).

-

3-Methyl-4-phenoxybenzaldehyde - MySkinRecipes. (n.d.). Retrieved February 2, 2026, from [Link]

-

3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

SAFETY DATA SHEET - 3-Phenoxybenzaldehyde. (2025, December 22). Retrieved February 2, 2026, from [Link]

-

4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]

- 4. 3-Methyl-4-phenoxybenzaldehyde [myskinrecipes.com]

- 5. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 8. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Technical Guide: Reactivity & Synthetic Utility of 3-Methyl-4-phenoxybenzaldehyde

Executive Summary

3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2) is a specialized aromatic intermediate utilized primarily in the development of pharmaceuticals (e.g., squalene synthetase inhibitors) and advanced agrochemicals.[1][2] Structurally, it represents a "hybrid" electronic system: it combines the electron-withdrawing nature of a formyl group with the electron-donating effects of phenoxy and methyl substituents.

This guide analyzes the molecule’s reactivity profile, detailing its synthesis via Nucleophilic Aromatic Substitution (

| Property | Data |

| CAS Number | 191284-77-2 |

| Molecular Formula | |

| Molecular Weight | 212.24 g/mol |

| Physical State | Light-yellow liquid / Low-melting solid |

| Key Functional Groups | Aldehyde (-CHO), Ether (-O-), Methyl (-CH3) |

Structural Analysis & Electronic Properties

To predict reactivity accurately, one must understand the competing electronic effects on the benzene ring.

The Electronic "Push-Pull" System

The molecule features three substituents with distinct electronic vectors:

-

Formyl Group (C-1): A strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It deactivates the ring toward electrophiles but activates the ring (specifically the para-position) toward nucleophiles during synthesis.

-

Phenoxy Group (C-4): A strong Electron Donating Group (EDG) by resonance (+M), despite a weak inductive withdrawal. It directs electrophilic attack to its ortho positions.

-

Methyl Group (C-3): A weak EDG via hyperconjugation. It provides steric bulk adjacent to the phenoxy ether linkage, potentially influencing conformation and metabolic stability.

Reactivity Implication: The C-1 aldehyde makes the C-4 position susceptible to nucleophilic attack before the phenoxy group is installed. Once installed, the phenoxy group dominates the ring's electron density, making the aldehyde carbonyl less electrophilic than in unsubstituted benzaldehyde due to resonance donation (the "vinylogous ester" effect).

Steric Environment

The 3-methyl group creates a "molecular gate" near the ether linkage. While it does not significantly hinder the aldehyde (which is meta to the methyl), it restricts rotation around the ether bond, potentially locking the molecule into a specific conformation favorable for binding in protein pockets (e.g., squalene synthetase).

Synthesis: The Protocol

The most robust synthetic route leverages the electron-withdrawing power of the aldehyde to facilitate Nucleophilic Aromatic Substitution (

Validated Protocol: Displacement

Source Grounding: This protocol is adapted from patent literature regarding squalene synthetase inhibitors [1].

Reaction Scheme: 4-Fluoro-3-methylbenzaldehyde + Phenol + NaH → 3-Methyl-4-phenoxybenzaldehyde

Step-by-Step Methodology:

-

Reagent Prep: In a dry flask under inert atmosphere (

), suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous DMSO. -

Phenoxide Formation: Add Phenol (1.2 eq) dropwise at room temperature. Stir for 15-30 minutes until hydrogen evolution ceases. Critical: Ensure complete deprotonation to generate the active nucleophile (Sodium Phenoxide).

-

Substrate Addition: Add 4-Fluoro-3-methylbenzaldehyde (1.0 eq) dissolved in DMSO dropwise.

-

Mechanistic Note: The fluorine atom is a superior leaving group for

due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

-

-

Heating: Heat the reaction mixture to 125°C for 3 hours.

-

Monitoring: Track disappearance of the fluoro-aldehyde via TLC or HPLC.

-

-

Workup: Cool to room temperature. Quench carefully with water. Extract with Ethyl Acetate. Wash organic layer with NaOH (to remove excess phenol) and Brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the product.

Figure 1: Mechanism of S_NAr synthesis. The aldehyde stabilizes the anionic intermediate.

Core Reactivity Profile & Applications

Once synthesized, the molecule serves as a versatile scaffold. Its reactivity is dominated by the carbonyl group, but the ether linkage requires specific handling precautions.

Carbonyl Transformations (Divergent Synthesis)

The aldehyde is the primary handle for increasing molecular complexity.

A. Reductive Amination (Medicinal Chemistry)

Used to attach amine-bearing pharmacophores.

-

Reagents: Primary/Secondary Amine, Sodium Triacetoxyborohydride (

), DCE or MeOH. -

Outcome: Formation of benzylamines.

-

Note: The 4-phenoxy group makes the benzyl position electron-rich; however, the 3-methyl group prevents over-alkylation or side reactions at the ortho position.

B. Wittig/Horner-Wadsworth-Emmons Olefination

Used to extend the carbon chain (e.g., styryl derivatives).

-

Reactivity: The aldehyde reacts readily with phosphorus ylides.

-

Stereoselectivity: Standard conditions apply; however, the bulky 3-methyl group may slightly favor E-alkenes by destabilizing the Z-transition state due to steric clash.

C. Oxidation

-

Reaction: Oxidation to 3-Methyl-4-phenoxybenzoic acid .

-

Reagents:

(Pinnick oxidation) or -

Utility: The resulting acid is a precursor for amide coupling (common in drug discovery libraries).

Stability of the Ether Linkage

The diaryl ether bond is robust against:

-

Hydrolysis: Stable in aqueous acid/base at reflux.

-

Reduction: Stable to

and catalytic hydrogenation conditions (unless high pressure/temp is used). -

Vulnerability: Avoid strong Lewis acids like

or

Figure 2: Divergent reactivity profile. Note the instability toward strong Lewis acids.

Safety & Handling (GHS Standards)

Based on structural analogs and available safety data [2][3], the following protocols are mandatory.

| Hazard Class | Statement | Handling Protocol |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not pipette by mouth. Use full PPE. |

| Skin/Eye Irritation | H315/H319: Causes irritation | Wear nitrile gloves and safety goggles. |

| Storage | Air Sensitive (Aldehyde) | Store under Nitrogen/Argon at 2-8°C to prevent autoxidation to the acid. |

References

-

Inhibitors of squalene synthetase and protein farnesyltransferase. US Patent 5783593A. Google Patents.[3] Available at:

-

3-Methyl-4-phenoxybenzaldehyde Compound Summary. PubChem. Available at: [Link] (Note: Link directs to structurally related phenoxybenzaldehyde data for homology verification).

Sources

The Chemo-Functional Profile of 3-Methyl-4-phenoxybenzaldehyde: Synthesis, Stability, and Olfactory SAR

[1]

Executive Summary

3-Methyl-4-phenoxybenzaldehyde represents a specialized niche in aromatic chemistry, sitting at the intersection of functional fragrance synthesis and bioactive scaffold design.[1] While benzaldehydes are ubiquitous in perfumery for their characteristic "bitter almond" and "cherry" notes, the introduction of a phenoxy ether group and a methyl substituent significantly alters the physicochemical landscape.

This guide analyzes the molecule not merely as a final olfactory product, but as a high-value intermediate .[1] In fragrance chemistry, it serves as a lipophilic modifier, reducing volatility and introducing "green-metallic" nuances to the classic aldehyde profile.[1] In drug and agrochemical development (specifically pyrethroids), it acts as a critical electrophile for constructing ester linkages found in agents like Metofluthrin.[1] This document details the synthetic pathways, stability challenges (autoxidation), and Structure-Activity Relationships (SAR) necessary for handling this compound with scientific rigor.

Molecular Architecture & Olfactory SAR

To understand the utility of 3-Methyl-4-phenoxybenzaldehyde, one must deconstruct its features relative to the standard fragrance benchmark, Benzaldehyde.[1]

Structural Analysis

-

The Pharmacophore/Osmophore: The aldehyde moiety (-CHO) is the primary driver of reactivity and odor.[1]

-

The Ether Linkage: The 4-phenoxy group adds significant molecular weight (increasing substantivity) and introduces rotational freedom, often associated with "metallic" or "insect-like" notes in high concentrations.[1]

-

The Methyl Group: Located at the 3-position, this substituent provides steric hindrance, potentially slowing metabolic oxidation and altering the binding affinity to olfactory receptors.[1]

Olfactory Structure-Activity Relationship (SAR)

The "Aldehyde Rule" in perfumery dictates that aromatic aldehydes possess nutty/fruity profiles.[1] However, substitutions drastically shift this.[1]

| Structural Feature | Olfactory Contribution | Physicochemical Effect |

| Benzaldehyde Core | Bitter Almond, Cherry, Sweet | High Volatility (Top Note) |

| 4-Phenoxy Group | Green, Metallic, Faint Floral, "Dusty" | Increases LogP (Lipophilicity), Reduces Vapor Pressure (Heart/Base Note) |

| 3-Methyl Group | Warmth, slight solvent-like nuance | Steric bulk reduces autoxidation rate vs. unsubstituted analogs |

Visualizing the SAR Pathway

The following diagram illustrates the functional divergence between the classic almond odor and the modified profile of the target molecule.

Figure 1: Structural evolution of olfactory properties from the Benzaldehyde core.[1]

Synthetic Protocol: The Sommelet Reaction[1]

While oxidation of the corresponding toluene is possible, the Sommelet Reaction via a benzyl halide intermediate is preferred in laboratory settings for its specificity and avoidance of over-oxidation to benzoic acid.[1]

Pre-requisites & Safety

-

Precursor: 4-Phenoxy-3-methylbenzyl chloride (or bromide).[1]

-

Reagents: Hexamethylenetetramine (Hexamine), Acetic Acid (50%), Ethanol.

-

Hazards: Benzyl halides are potent lachrymators.[1] Perform all steps in a fume hood.

Step-by-Step Methodology

Phase A: Formation of the Hexaminium Salt [1]

-

Dissolution: In a 500mL round-bottom flask, dissolve 0.1 mol of 4-phenoxy-3-methylbenzyl chloride in 150 mL of chloroform.

-

Addition: Add 0.11 mol of Hexamethylenetetramine (Hexamine) slowly.

-

Reflux: Heat to reflux for 4 hours. A white crystalline precipitate (the quaternary ammonium salt) will form.[1]

-

Isolation: Cool to room temperature. Filter the salt under vacuum and wash with cold ether to remove unreacted starting material.[1] Crucial: Do not dry excessively; proceed immediately to hydrolysis.[1]

Phase B: Hydrolysis to Aldehyde

-

Solvent Switch: Transfer the hexaminium salt to a flask containing 100 mL of 50% aqueous acetic acid.

-

Reflux: Heat the mixture to reflux for 2–3 hours. The solution will turn clear as the salt decomposes into the aldehyde and methylamine byproducts.[1]

-

Extraction: Cool the mixture. Extract three times with diethyl ether or ethyl acetate (3 x 50 mL).

-

Neutralization: Wash the organic layer with saturated NaHCO₃ to remove acetic acid, followed by brine.[1]

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (approx. 160-170°C @ 10 mmHg) or column chromatography (Hexane:EtOAc 9:1).[1]

Synthesis Workflow Diagram

Figure 2: The Sommelet reaction pathway for converting benzyl halides to aldehydes.[1]

Stability & Autoxidation: The "Benzaldehyde Paradox"

A critical challenge in using 3-Methyl-4-phenoxybenzaldehyde in fragrance or drug formulations is autoxidation .[1] Like all aromatic aldehydes, it reacts with atmospheric oxygen to form the corresponding benzoic acid (3-methyl-4-phenoxybenzoic acid), which appears as a white solid precipitate, ruining the clarity and olfactory profile of a liquid formulation.[1]

Mechanism of Failure

The reaction proceeds via a radical chain mechanism:[1]

-

Initiation: Hydrogen abstraction from the aldehyde group forms an acyl radical.[1]

-

Propagation: The acyl radical reacts with O₂ to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid.[1]

-

Termination/Conversion: The peracid reacts with another aldehyde molecule (Baeyer-Villiger style) to yield two molecules of carboxylic acid.[1]

Mitigation Strategies

-

Storage: Store under Nitrogen or Argon atmosphere.

-

Antioxidants: Addition of 0.1% BHT (Butylated Hydroxytoluene) or Tocopherol is mandatory for shelf stability.[1]

-

Schiff Base Formation: In fragrance, aldehydes are often reacted with methyl anthranilate to form Schiff bases, which are stable and provide prolonged release.

Safety & Toxicology (E-E-A-T)

Given the structural similarity to 3-phenoxybenzaldehyde (a known pyrethroid metabolite), strict safety protocols must be observed.[1]

| Hazard Class (GHS) | Description | Handling Protocol |

| Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2] | Do not pipette by mouth. Wash hands thoroughly.[1][3][4] |

| Acute Tox. 2 (Inhalation) | Fatal if inhaled (based on analogs).[1] | Use only in a fume hood. Wear respiratory protection if aerosolization is possible.[1] |

| Aquatic Acute 1 | Very toxic to aquatic life.[1][2] | Collect all waste for hazardous incineration.[1] Do not release to drains.[1][4] |

Note on Drug Development: For researchers using this as a scaffold for drug discovery, be aware that the phenoxy-benzyl moiety is metabolically active.[1] In vivo, the aldehyde is rapidly oxidized to the acid or reduced to the alcohol.[1] The 3-methyl group may inhibit immediate metabolic clearance compared to the unsubstituted analog, potentially increasing half-life.[1]

References

-

Sigma-Aldrich. (2023).[1][5] Safety Data Sheet: 3-Phenoxybenzaldehyde. Retrieved from [1][5][6]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 38284, 3-Phenoxybenzaldehyde. Retrieved from [1][5]

-

Roelofs, M. G., et al. (2000).[1] Oscillations and Complex Mechanisms: O2 Oxidation of Benzaldehyde. Journal of the American Chemical Society.[1][7] Retrieved from [1]

-

Brown, D. G., & Brand, W. W. (1978). Process for the preparation of m-phenoxybenzaldehyde. U.S. Patent No.[1] 4,108,904.[1] Retrieved from

-

Research Institute for Fragrance Materials (RIFM). (2023).[1] Fragrance Ingredient Safety Assessments. Retrieved from [1]

Sources

- 1. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]

- 6. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-4-phenoxybenzaldehyde

Abstract

This document provides a detailed guide for the synthesis of 3-Methyl-4-phenoxybenzaldehyde, a valuable aromatic aldehyde intermediate. Two primary, industrially relevant synthetic strategies are explored: the Williamson ether synthesis starting from a hydroxylated benzaldehyde, and the direct formylation of a substituted diaryl ether. This guide furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed step-by-step protocols, and critical experimental parameters. The causality behind procedural choices is explained to empower users to adapt and troubleshoot these methodologies effectively. All protocols are designed to be self-validating, supported by authoritative references and visual aids to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

3-Methyl-4-phenoxybenzaldehyde is a substituted diaryl ether aldehyde whose structural motif is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its analogues, such as 3-phenoxybenzaldehyde, are crucial precursors for the manufacture of synthetic pyrethroid insecticides.[1][2][3] The strategic synthesis of this target molecule hinges on the formation of either the ether linkage or the aldehyde functionality at the appropriate stage.

This guide will detail two robust and divergent synthetic pathways:

-

Strategy A: Aryl Ether Formation via Nucleophilic Aromatic Substitution. This classic and highly reliable approach involves the coupling of a substituted phenol (4-hydroxy-3-methylbenzaldehyde) with an activated phenylating agent. It is often the preferred route due to the commercial availability of the starting materials.

-

Strategy B: C-H Functionalization via Electrophilic Formylation. This strategy begins with the pre-formed diaryl ether (3-methyl-4-phenoxytoluene) and introduces the aldehyde group onto the aromatic ring through an electrophilic substitution reaction. This route is advantageous if the diaryl ether precursor is readily accessible.

The selection between these strategies depends on factors such as starting material availability, cost, scalability, and the desired purity profile of the final product.

Synthetic Strategy A: Williamson Ether Synthesis / Ullmann Condensation

This approach constructs the diaryl ether bond as the key synthetic step. The reaction proceeds by generating a phenoxide from 4-hydroxy-3-methylbenzaldehyde, which then acts as a nucleophile to displace a leaving group on a phenyl ring. While a direct reaction with an unactivated aryl halide like bromobenzene is challenging, it can be achieved under copper catalysis in what is known as an Ullmann condensation.

Mechanistic Considerations

The core of this strategy is the formation of a carbon-oxygen bond between two aryl groups.

-

Phenoxide Formation: A suitable base (e.g., potassium carbonate, sodium hydroxide) is used to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde. This creates a potent nucleophile, the phenoxide anion.

-

Nucleophilic Attack: In the classic Ullmann condensation, the phenoxide attacks a copper-activated aryl halide. The reaction is typically performed at high temperatures (130-165°C) in a polar aprotic solvent.[4][5] The copper catalyst is essential to facilitate the coupling of the two aryl moieties.

Caption: Workflow for Ullmann Condensation.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of phenoxybenzaldehydes.[4][5]

Materials:

-

4-Hydroxy-3-methylbenzaldehyde

-

Bromobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. Then, add bromobenzene (1.2 eq).

-

Reaction: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 M HCl and extract with toluene (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Methyl-4-phenoxybenzaldehyde.

Key Parameters and Expected Outcome

| Parameter | Condition / Reagent | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong base to deprotonate the phenol; its insolubility can drive the reaction. |

| Catalyst | Copper(I) Iodide (CuI) | Classic and effective catalyst for Ullmann condensation.[4] |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent that facilitates the reaction. |

| Temperature | 140-150°C | Required to overcome the activation energy for the C-O bond formation.[4] |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the phenoxide and catalyst at high temperatures. |

| Typical Yield | 60-80% | Dependent on reaction time and purity of reagents. |

Synthetic Strategy B: Formylation of 3-Methyl-4-phenoxytoluene

This alternative route involves the introduction of the aldehyde group onto a pre-existing diaryl ether framework. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[6] It uses a "Vilsmeier reagent," typically formed from a substituted amide like DMF and an acid chloride like phosphorus oxychloride (POCl₃).[7]

Mechanistic Considerations

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.

-

Electrophilic Attack: The electron-rich aromatic ring of the 3-methyl-4-phenoxytoluene attacks the Vilsmeier reagent. The phenoxy group is an activating, ortho-para director. Given the steric hindrance from the methyl group at position 3, the formylation is expected to occur at the position para to the phenoxy group, which is already occupied by the methyl group, or ortho to the phenoxy group. The primary site of attack will be ortho to the activating phenoxy group and para to the methyl group (position 1), leading to the desired product.

-

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous work-up to reveal the final aldehyde product.

Sources

- 1. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 2. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Formylation - Wikipedia [en.wikipedia.org]

- 7. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

Application Note: Laboratory Preparation of 3-Methyl-4-phenoxybenzaldehyde

Abstract & Scope

This technical guide details the optimized laboratory-scale synthesis of 3-Methyl-4-phenoxybenzaldehyde (CAS: 191284-77-2). This compound serves as a critical intermediate in the synthesis of advanced pyrethroid insecticides and specific pharmaceutical scaffolds. Unlike the common 3-phenoxybenzaldehyde, the addition of the methyl group at the 3-position introduces steric and electronic modifications that enhance lipophilicity and metabolic stability in downstream derivatives.

The protocol focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy, selected for its atom economy, operational simplicity, and scalability compared to metal-catalyzed Ullmann couplings.

Retrosynthetic Analysis & Strategy

To design the most robust route, we analyze the target molecule's electronic structure. The formyl group (-CHO) at the C1 position is a strong electron-withdrawing group (EWG), which significantly activates the para-position (C4) toward nucleophilic attack.

Strategic Choice:

-

Route A (Selected): SNAr displacement of an activated aryl fluoride.

-

Mechanism:[1][2][3] The reaction proceeds via a Meisenheimer complex intermediate. The 4-fluoro-3-methylbenzaldehyde substrate reacts with potassium phenoxide.

-

Justification: Fluorine is the preferred leaving group over chlorine or bromine in SNAr reactions involving activating groups because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), accelerating the rate-determining step.

-

-

Route B (Alternative): Ullmann Ether Synthesis.

-

Drawbacks: Requires copper catalysts, higher temperatures (>140°C), and often suffers from difficult purification of copper residues.

-

Pathway Visualization

Figure 1: Retrosynthetic disconnection revealing the SNAr strategy.

Experimental Protocol (SNAr Route)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Quantity | Role |

| 4-Fluoro-3-methylbenzaldehyde | 138.14 | 1.0 | 13.8 g (100 mmol) | Substrate |

| Phenol | 94.11 | 1.1 | 10.4 g (110 mmol) | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | 20.7 g (150 mmol) | Base |

| DMF (N,N-Dimethylformamide) | 73.09 | - | 100 mL | Solvent |

| Ethyl Acetate | - | - | - | Extraction Solvent |

Critical Material Notes:

-

K2CO3: Must be anhydrous and finely ground. Moisture significantly impedes the reaction by solvating the phenoxide anion, reducing its nucleophilicity.

-

Solvent: DMF is preferred for its high dielectric constant, which stabilizes the polar transition state. DMSO is a viable alternative but is harder to remove during workup.

Step-by-Step Methodology

Step 1: Nucleophile Formation & Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charge the flask with Phenol (10.4 g) , Anhydrous K2CO3 (20.7 g) , and DMF (100 mL) .

-

Stir the mixture at room temperature for 15 minutes. Observation: The mixture will appear as a white suspension. This step generates the potassium phenoxide in situ.

Step 2: Substrate Addition & Heating

-

Add 4-Fluoro-3-methylbenzaldehyde (13.8 g) to the reaction mixture in a single portion.

-

Heat the reaction mixture to 110°C using an oil bath.

-

Maintain stirring at 110°C for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[6] The starting fluoride (Rf ~0.6) should disappear, and the product (Rf ~0.5) will appear. The product is slightly more polar due to the ether linkage but less polar than phenol.

-

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product may oil out or precipitate.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

-

Combine the organic layers.[7]

-

Critical Wash Step: Wash the organic layer with 10% NaOH solution (2 x 50 mL) .

-

Reasoning: This removes unreacted phenol, which is difficult to separate by chromatography later.

-

-

Wash with Brine (100 mL) , dry over anhydrous Na2SO4 , and filter.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 4: Purification

-

Distillation: For high purity (>98%), perform vacuum distillation.

-

Expected bp: ~170–175°C at 2 mmHg (extrapolated from similar ethers).

-

-

Chromatography (Alternative): If scale is small, purify via silica gel flash chromatography eluting with Hexane/EtOAc (9:1).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

-

Physical State: Pale yellow viscous oil.[5]

-

1H NMR (400 MHz, CDCl3):

-

δ 9.92 (s, 1H): Aldehyde proton (-CH O). Characteristic diagnostic peak.

-

δ 7.75 (d, J=2.0 Hz, 1H): Aromatic proton at C2 (ortho to aldehyde, meta to ether).

-

δ 7.65 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C6.

-

δ 7.40–7.05 (m, 5H): Phenoxy aromatic protons.

-

δ 6.85 (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to ether).

-

δ 2.35 (s, 3H): Methyl group (-CH 3).

-

-

IR Spectroscopy (Neat):

-

1695 cm-1: Strong C=O stretch (Aldehyde).

-

1240 cm-1: C-O-C asymmetric stretch (Ether).

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent/base; Temperature too low. | Use anhydrous DMF and fresh K2CO3. Increase temp to 120°C. |

| Dark/Tarred Product | Oxidation of aldehyde; Excessive heating. | Perform reaction under strict N2 atmosphere. Do not exceed 130°C. |

| Residual Phenol | Inefficient NaOH wash. | Repeat the 10% NaOH wash step. Phenol is only soluble in the aqueous phase if fully deprotonated (pH > 10). |

| Impurity: 4-Hydroxy... | Hydrolysis of fluoride by water. | Ensure the system is dry. Water competes with phenol as a nucleophile. |

Safety & Hazards

-

4-Fluoro-3-methylbenzaldehyde: Irritant to eyes, respiratory system, and skin.

-

Phenol: Toxic and corrosive. Rapidly absorbed through skin. Warning: Phenol burns are initially painless due to nerve damage. Wear double nitrile gloves and a face shield.

-

DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.

References

-

Synthesis of Diphenyl Ethers via SNAr: Yeager, G. W., & Schissel, D. N. (1991). Synthesis of poly(arylene ether)s via nucleophilic aromatic substitution. Synthesis, 1991(01), 63-68. Link

-

Reactivity of Fluorobenzaldehydes: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

-

General Protocol for Phenoxybenzaldehydes: Sigma-Aldrich. Product Specification: 3-Phenoxybenzaldehyde.[6][8][9][10][11] (Used as a baseline for structural analogues). Link

-

Starting Material Data: PubChem. 4-Fluoro-3-methylbenzaldehyde Compound Summary.Link

Sources

- 1. CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]

- 9. 3-苯氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Application Notes & Protocols: A Deep Dive into the Synthesis and Reaction Mechanisms of 3-Methyl-4-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and reaction mechanisms of 3-Methyl-4-phenoxybenzaldehyde, a key intermediate in the production of fine chemicals, fragrances, agrochemicals, and pharmaceuticals.[1] The content herein is structured to offer not just procedural steps but also a foundational understanding of the chemical principles at play, ensuring both reproducibility and the capacity for informed methodological adaptation.

Introduction: The Significance of 3-Methyl-4-phenoxybenzaldehyde

3-Methyl-4-phenoxybenzaldehyde, with the molecular formula C₁₄H₁₂O₂, is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methyl group and a phenoxy group.[2] This unique structure makes it a valuable building block in organic synthesis. Its derivatives are integral to the creation of complex molecules with specific biological activities and desirable aromatic properties. Phenoxybenzaldehyde derivatives, in general, are recognized as important intermediates for a variety of biologically active compounds.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 3-Methyl-4-phenoxybenzaldehyde is crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol | MySkinRecipes[1] |

| Monoisotopic Mass | 212.08372 Da | [2] |

| Appearance | (Typically a liquid or low-melting solid) | Inferred from similar compounds[4] |

| Boiling Point | 169-169.5 °C/11 mmHg (for 3-phenoxybenzaldehyde) | Sigma-Aldrich |

| Density | 1.147 g/mL at 25 °C (for 3-phenoxybenzaldehyde) | Sigma-Aldrich |

Synthetic Pathways and Reaction Mechanisms

The synthesis of 3-Methyl-4-phenoxybenzaldehyde can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Below, we explore two primary and mechanistically distinct approaches.

Ullmann Condensation for Aryl Ether Formation

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving a copper-catalyzed reaction between a phenol and an aryl halide.[5] In the context of 3-Methyl-4-phenoxybenzaldehyde synthesis, this would involve the coupling of 4-halo-3-methylbenzaldehyde with phenol.

Reaction:

4-halo-3-methylbenzaldehyde + Phenol --(Cu catalyst, Base)--> 3-Methyl-4-phenoxybenzaldehyde

Mechanism:

The precise mechanism of the Ullmann condensation has been a subject of study, with evidence pointing towards a sequence involving copper(I) and copper(III) intermediates.

-

Formation of Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

High temperatures (often exceeding 210 °C) and polar aprotic solvents like DMF, NMP, or DMSO are typically required for this reaction to proceed efficiently.[5][6]

Diagram of the Ullmann Condensation Mechanism:

Caption: Catalytic cycle of the Ullmann condensation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[7] For the synthesis of 3-Methyl-4-phenoxybenzaldehyde, the starting material would be 2-methyl-diphenyl ether.

Reaction: